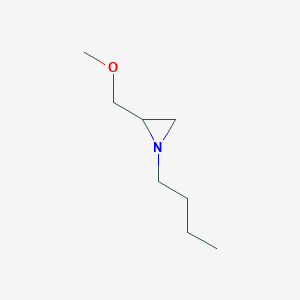

1-Butyl-2-(methoxymethyl)aziridine

Description

Significance of Aziridine (B145994) Scaffolds as Key Intermediates in Organic Synthesis

The high reactivity of aziridines is a direct consequence of the geometric constraints of the three-membered ring, which possesses significant strain energy (approx. 25 kcal/mol). baranlab.org This inherent instability provides a powerful thermodynamic driving force for reactions that lead to ring-opening. rsc.orgnih.gov As a result, aziridines are versatile building blocks and precursors for a wide array of more complex, nitrogen-containing molecules. rsc.orgacs.org

Their ability to undergo ring-opening reactions with a variety of nucleophiles makes them indispensable for the synthesis of valuable compounds such as amino acids, amino alcohols, and other densely functionalized products. asianpubs.orgrsc.orgnih.gov The transformations are often highly regio- and stereoselective, allowing chemists to construct intricate molecular architectures with a high degree of control. scispace.com Due to this synthetic utility, aziridine scaffolds are crucial intermediates in the preparation of biologically active molecules, including natural products and pharmaceuticals. asianpubs.orgrsc.org Over 130 biologically active compounds containing the aziridine motif have been identified, exhibiting activities ranging from antitumor to antimicrobial. asianpubs.orgnih.gov

Overview of Chiral Aziridines as Versatile Building Blocks and Synthons in Stereoselective Transformations

The introduction of chirality into the aziridine ring elevates its status to a premier building block in asymmetric synthesis. sci-hub.sechempedia.info Chiral aziridines are widely employed because they can be readily prepared and their subsequent ring-opening reactions proceed with predictable stereochemistry, typically through an SN2-type mechanism that results in inversion of configuration at the center of attack. scispace.comsci-hub.se This allows for the reliable transfer of stereochemical information from the aziridine to the product, making them powerful synthons for creating enantiomerically pure amines, a class of compounds of immense importance in medicinal chemistry. acs.org

Numerous methods have been developed for the enantioselective synthesis of aziridines, including the use of chiral catalysts, chiral auxiliaries, or starting from the chiral pool of natural amino acids. baranlab.orgchempedia.infoacs.org For instance, the copper-catalyzed asymmetric aziridination of olefins is a well-established method. nih.gov Similarly, rhodium-catalyzed processes have been developed for the enantioselective aziridination of even unactivated alkenes, showcasing the maturity of the field. acs.org These chiral aziridines serve not only as substrates for ring-opening but also as chiral ligands and auxiliaries in other asymmetric transformations. nih.govscispace.com

Contextualization of 1-Butyl-2-(methoxymethyl)aziridine within Aziridine Research

This compound is a specific example of a non-activated, chiral substituted aziridine. As a "non-activated" aziridine, it features an alkyl group (butyl) on the nitrogen atom, which does not electronically withdraw electron density from the ring, in contrast to acyl or sulfonyl groups. baranlab.orgscispace.com Such non-activated aziridines are generally less reactive and often require acid catalysis or activation to facilitate nucleophilic ring-opening. scispace.commdpi.com

Properties of this compoundMolecular FormulaC8H17NOMolecular Weight143.23 g/molCAS Number678965-66-7

While detailed studies focusing exclusively on this compound are not prominent in the literature, its synthesis falls within established methodologies for its structural class. Research has demonstrated that 1-alkyl-2-(bromomethyl)aziridines serve as effective precursors for a variety of 2-[(heteroatom)methyl]aziridines. researchgate.net Specifically, the synthesis of 2-(alkoxymethyl)aziridines can be accomplished by treating the corresponding 1-alkyl-2-(bromomethyl)aziridine with a sodium alkoxide. researchgate.net This suggests a direct synthetic pathway to this compound via the reaction of 1-butyl-2-(bromomethyl)aziridine with sodium methoxide. This nucleophilic substitution reaction highlights the utility of functionalized aziridines as platforms for introducing further chemical diversity. researchgate.net The reactivity of these non-activated 1-alkyl-2-(substituted-methyl)aziridines is generally suitable for substitution at the side chain without cleaving the aziridine ring itself. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

678965-66-7 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-butyl-2-(methoxymethyl)aziridine |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-9-6-8(9)7-10-2/h8H,3-7H2,1-2H3 |

InChI Key |

LNPLSHKFVZUTFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CC1COC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butyl 2 Methoxymethyl Aziridine and Analogs

Direct Aziridination Strategies

Direct aziridination of olefins represents a highly atom-economical approach to constructing the aziridine (B145994) ring. These methods typically involve the transfer of a nitrene or a nitrene equivalent to a C=C double bond.

Olefin Aziridination via Nitrene Transfer and Related Approaches

Nitrene transfer to olefins is a powerful tool for the synthesis of N-functionalized aziridines. d-nb.info The reactivity of nitrenes, however, often necessitates the use of activating groups on the nitrogen atom to facilitate the transfer. d-nb.info Common nitrene precursors include iminoiodinanes and organic azides, often used in conjunction with transition metal catalysts. d-nb.infochemrxiv.org

Recent advancements have focused on developing more sustainable and practical methods. One such approach utilizes readily accessible azoxy-triazenes as nitrogen atom sources under visible light excitation. chemrxiv.orgorganic-chemistry.org This method offers the advantage of proceeding without external oxidants, precious transition metals, or photocatalysts, and is effective for both activated and unactivated alkenes. chemrxiv.orgorganic-chemistry.org Mechanistic studies suggest the photofragmentation of azoxy-triazenes generates a free singlet nitrene, which is key to the aziridination process. chemrxiv.orgorganic-chemistry.org

Organocatalytic nitrene transfer has also emerged as a complementary approach to metal-catalyzed methods. nih.gov For instance, an iminium salt can catalyze the aziridination of styrenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). nih.gov This reaction is thought to proceed through a diaziridinium salt as the active oxidant. nih.gov

The following table summarizes different nitrene transfer methodologies for olefin aziridination.

| Nitrene Source | Catalyst/Conditions | Olefin Scope | Key Features |

| Azoxy-triazenes | Visible light (390 nm) | Activated and unactivated multisubstituted alkenes | Metal-free, oxidant-free, photocatalyst-free chemrxiv.orgorganic-chemistry.org |

| PhINTs | Iminium salt | Styrenes | Organocatalytic, polar stepwise mechanism nih.gov |

| N-Aminopyridinium reagents | - | Olefins | Provides access to N-substituted aziridines via subsequent C-N cross-coupling d-nb.info |

Transition-Metal Catalyzed Enantioselective Aziridination Protocols

The development of enantioselective aziridination methods is crucial for the synthesis of chiral aziridines, which are valuable building blocks in medicinal chemistry. nih.gov Transition metal catalysis has been a cornerstone of these efforts since the seminal work by Evans and Jacobsen. d-nb.infonih.gov

Rhodium catalysts have proven particularly effective. For example, Rh₂(II)-carboxylate catalysts can facilitate the intermolecular aziridination of a wide range of olefins, including di-, tri-, and tetrasubstituted cyclic or acyclic alkenes, using anilines as the nitrogen source and an iodine(III) reagent as the oxidant. nih.gov This method is stereospecific, chemo- and diastereoselective. nih.gov More recently, a planar chiral rhodium indenyl catalyst has been developed for the highly enantioselective aziridination of unactivated terminal alkenes. nih.govacs.org This system exhibits broad functional group tolerance and excellent chemoselectivity. nih.govacs.org

Copper-catalyzed methods are also prevalent. d-nb.info Inspired by substrate-directed epoxidations, an enantioselective aziridination of alkenyl alcohols has been developed using a chiral cation associated with an achiral transition metal complex. acs.org

The table below highlights key transition-metal catalyzed enantioselective aziridination protocols.

| Catalyst System | Olefin Substrates | Key Characteristics |

| Rh₂(II)-carboxylate / Iodine(III) oxidant | Di-, tri-, and tetrasubstituted cyclic or acylic olefins | Stereospecific, chemo- and diastereoselective nih.gov |

| Planar chiral Rh(III) indenyl catalyst | Unactivated terminal alkenes | High enantioselectivity, broad functional group tolerance nih.govacs.org |

| Chiral cation / Achiral transition metal complex | Alkenyl alcohols | Substrate-directed, high enantioselectivity acs.org |

Intramolecular Cyclization Routes

Intramolecular cyclization offers a reliable alternative for the synthesis of aziridines, particularly from readily available precursors like amino alcohols.

Preparation of Aziridines via Intramolecular Cyclization of Amine Derivatives

The Wenker synthesis, which involves the cyclization of vicinal amino alcohols, is a classic method for preparing aziridines. researchgate.net The process typically involves conversion of the amino alcohol to its corresponding sulfate (B86663) ester, followed by cyclization with a base. researchgate.net Modified and milder versions of the Wenker synthesis have been developed to accommodate unstable amino alcohols and sulfates. researchgate.netorganic-chemistry.org These improved methods can be applied to a wide range of substituted aminoethanols, including aliphatic and aromatic derivatives. researchgate.net

Another approach involves the intramolecular C-H oxidative amination. For instance, a copper-promoted reaction between a secondary amine and a C(sp³)-H bond can lead to the formation of aziridine derivatives using oxygen as the sole oxidant. organic-chemistry.org

A domino reaction involving olefin aziridination followed by intramolecular aziridine ring-opening with an O-nucleophile provides a direct route to 2-aryl-3-amino-O-heterocycles. nih.gov This strategy has been successfully applied using Rh-catalysis to synthesize various N-Me and N-H 2,3-aminoethers. nih.gov

Transformation from Precursors: Focus on 2-(Alkoxymethyl)aziridines

The synthesis of 2-(alkoxymethyl)aziridines, including the target compound 1-butyl-2-(methoxymethyl)aziridine, can be efficiently achieved through the transformation of suitable precursors.

Synthesis from 1-Alkyl-2-(bromomethyl)aziridine Intermediates

A convenient and efficient method for the synthesis of 2-(alkoxymethyl)aziridines involves the nucleophilic substitution of the bromo group in 1-alkyl-2-(bromomethyl)aziridines. arkat-usa.org These brominated intermediates can be prepared in a three-step procedure starting from the corresponding aldehydes. arkat-usa.org

The substitution reaction is carried out by treating the 1-alkyl-2-(bromomethyl)aziridine with a sodium alkoxide in the corresponding alcohol. arkat-usa.org This reaction proceeds via a direct attack at the halogenated carbon atom, rather than through ring-opening and subsequent ring-closure, which is a significant advantage for maintaining stereochemistry in asymmetric syntheses. arkat-usa.org The reaction conditions are generally mild, with the mixture being stirred at room temperature or heated under reflux for a short period. arkat-usa.org

This methodology has been successfully applied to synthesize a variety of 2-(alkoxymethyl)aziridines, including 2-(methoxymethyl)aziridines, 2-(ethoxymethyl)aziridine, 2-(isopropoxymethyl)aziridine, and 2-(allyloxymethyl)aziridine. arkat-usa.org

The following table details the synthesis of various 2-(alkoxymethyl)aziridines from their corresponding 1-alkyl-2-(bromomethyl)aziridine precursors.

| 1-Alkyl-2-(bromomethyl)aziridine | Alkoxide | Product |

| 1-Butyl-2-(bromomethyl)aziridine | Sodium methoxide | This compound arkat-usa.org |

| 1-Benzyl-2-(bromomethyl)aziridine | Sodium methoxide | 1-Benzyl-2-(methoxymethyl)aziridine arkat-usa.org |

| 1-Cyclohexyl-2-(bromomethyl)aziridine | Sodium methoxide | 1-Cyclohexyl-2-(methoxymethyl)aziridine arkat-usa.org |

| 1-Benzyl-2-(bromomethyl)aziridine | Sodium ethoxide | 1-Benzyl-2-(ethoxymethyl)aziridine arkat-usa.org |

| 1-Cyclohexyl-2-(bromomethyl)aziridine | Sodium isopropoxide | 1-Cyclohexyl-2-(isopropoxymethyl)aziridine arkat-usa.org |

| 1-Benzyl-2-(bromomethyl)aziridine | Sodium allyloxide | 1-Benzyl-2-(allyloxymethyl)aziridine arkat-usa.org |

Influence of Alkyl and Alkoxymethyl Substituents on Synthetic Pathways

The nature of the substituents on both the aziridine nitrogen (N-alkyl) and the exocyclic carbon (alkoxymethyl) significantly influences the synthetic pathways and reactivity of these molecules.

Influence of the N-Alkyl Substituent: The N-substituent plays a critical role in the stability and reactivity of the aziridine ring. nih.gov In the context of 1-alkyl-2-(bromomethyl)aziridines, the N-alkyl group is an electron-donating group, which makes the aziridine "non-activated". nih.govresearchgate.net This is in contrast to aziridines bearing electron-withdrawing groups (e.g., tosyl, acyl), which are considered "activated". clockss.org

This lack of activation is crucial because it dictates the reaction pathway with nucleophiles. Non-activated aziridines are significantly less reactive than their activated counterparts. arkat-usa.org Consequently, they are not prone to ring-opening upon treatment with excess nucleophiles, making them ideal substrates for synthesizing 2-substituted aziridine derivatives via direct substitution at the bromomethyl group. arkat-usa.orgresearchgate.net The reaction mechanism is a direct SN2 displacement of the bromide, rather than a ring-opening/ring-closure sequence. scilit.com

The steric bulk of the N-alkyl group can also influence reaction rates. While a systematic study comparing different N-alkyl groups under identical conditions is limited, it is generally understood in SN2 reactions that increased steric hindrance around the reaction center can slow down the reaction rate. However, for the substitution at the exocyclic bromomethyl carbon, the N-alkyl group is relatively distant, and its steric effect is less pronounced compared to its electronic effect on ring stability. The choice of N-alkyl substituents like tert-butyl, isopropyl, and neopentyl has been shown to be effective in the synthesis of various 2-(alkoxymethyl)aziridines, indicating that a range of sterically demanding groups is well-tolerated. arkat-usa.org

Influence of the Alkoxymethyl Substituent: The alkoxymethyl group at the C2 position is the result of the synthetic transformation and generally does not direct the primary synthetic pathway leading to its own formation. However, the nature of the incoming alkoxide nucleophile (which forms the alkoxymethyl group) can affect the reaction conditions required.

For example, the synthesis of the 2-(tert-butoxymethyl) derivative requires different conditions (potassium tert-butoxide in THF) compared to the synthesis with less sterically hindered primary or secondary alkoxides (sodium alkoxide in the corresponding alcohol). arkat-usa.org This is because potassium tert-butoxide is a much bulkier and stronger, non-nucleophilic base, and its reaction often requires a non-protic solvent like THF to favor the substitution reaction. youtube.com The use of bulky alkoxides can influence the regioselectivity in cases where elimination reactions are possible, although in the case of 1-alkyl-2-(bromomethyl)aziridines, substitution is the overwhelmingly favored pathway. arkat-usa.org

Mechanistic Investigations and Reactivity Profiles of 1 Butyl 2 Methoxymethyl Aziridine

Nucleophilic Ring-Opening Reactions

The high ring strain energy of aziridines makes them susceptible to ring-opening by various nucleophiles. nih.gov The efficiency and outcome of these reactions are influenced by the substituents on the aziridine (B145994) ring, the nature of the nucleophile, and the reaction conditions. nih.gov

The regioselectivity of nucleophilic attack on unsymmetrically substituted aziridines is a critical aspect of their synthetic utility. In the case of 2-substituted aziridines, such as 1-butyl-2-(methoxymethyl)aziridine, nucleophilic attack can occur at either the substituted C2 carbon or the unsubstituted C3 carbon. frontiersin.orgnih.gov The outcome is largely dictated by the nature of the substituents on both the aziridine ring and the nucleophile, as well as the reaction conditions, including the presence of acid catalysts. frontiersin.orgnih.govresearchgate.net

For instance, studies on similar 2-substituted aziridines have shown that the functional group on the C2 substituent can direct the regioselectivity. frontiersin.orgnih.gov In the presence of a γ-keto group on the C2 alkyl substituent, ring-opening with a water nucleophile in the presence of trifluoroacetic acid occurs at the C2 position. frontiersin.orgnih.gov Conversely, a γ-silylated hydroxy group on the same substituent directs the attack of an acetate (B1210297) nucleophile to the unsubstituted C3 position under acetic acid conditions. frontiersin.orgnih.gov This highlights the subtle interplay of electronic and steric factors in determining the site of nucleophilic attack.

The activation of the aziridine nitrogen, often through the formation of an aziridinium (B1262131) ion with an electrophile, is a common strategy to facilitate ring-opening. nih.gov This activation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack generally follows an S(_N)2 mechanism, leading to inversion of stereochemistry at the attacked carbon.

The table below summarizes the regiochemical outcomes observed in the ring-opening of analogous 2-substituted aziridines under different conditions.

| C2-Substituent Functional Group | Nucleophile | Acid Catalyst | Site of Attack | Reference |

| γ-Keto | H₂O | CF₃CO₂H | C2 | frontiersin.orgnih.gov |

| γ-Silylated Hydroxy | Acetate | Acetic Acid | C3 | frontiersin.orgnih.gov |

The ring-opening of chiral aziridines often proceeds with a high degree of stereocontrol, typically through an S(_N)2-type mechanism that results in the inversion of configuration at the center of attack. clockss.org This stereospecificity is a cornerstone of their application in asymmetric synthesis.

In the context of diastereoselectivity, the reaction of nucleophiles with aziridines that already possess a stereocenter can lead to the formation of diastereomeric products. For example, the addition of carboxylic acid dianions to certain aziridines has been observed to exhibit moderate syn-selectivity. nih.gov This outcome is influenced by the coordination of the sulfonamide group on the aziridine nitrogen with lithium ions in the transition state, which can overcome steric hindrance and dictate the facial selectivity of the nucleophilic attack. nih.gov

The stereochemical outcome is not always straightforward and can be influenced by various factors. For instance, the ring-opening of a 3-(trifluoromethyl)aziridine-2-carboxylate with potassium ethyl xanthate resulted in a nearly equimolar mixture of diastereomers, suggesting that isomerization may occur under the reaction conditions due to the acidity of the proton adjacent to the carboxylate and xanthate groups. clockss.org

The versatility of aziridines as synthetic building blocks is demonstrated by their reactivity with a wide array of nucleophiles. nih.govclockss.org

Carbon-Centered Nucleophiles: Enolates derived from ketones, esters, and amides have been effectively used to open aziridine rings, leading to the formation of γ-amino carbonyl compounds. nih.gov However, with aziridine-2-carboxylates, carbon nucleophiles can sometimes attack in a non-regioselective manner, and the ester functionality itself can be a target for nucleophilic attack. clockss.org Hydrolyzing the ester to the corresponding carboxylic acid can mitigate this issue, promoting regioselective attack at the β-carbon. clockss.org

Nitrogen-Centered Nucleophiles: Amines can act as nucleophiles to open aziridines, providing a route to vicinal diamines. rsc.orgresearchgate.net These reactions can sometimes be achieved under catalyst- and solvent-free conditions. rsc.org Azoles, such as indazole and pyrazole, have also been successfully employed as nitrogen nucleophiles. nih.gov

Oxygen-Centered Nucleophiles: Alkoxides, aryloxides, and carboxylates are effective oxygen nucleophiles for aziridine ring-opening. arkat-usa.org For example, 1-alkyl-2-(bromomethyl)aziridines are readily converted to 2-(alkoxymethyl)aziridines upon treatment with sodium alkoxides. arkat-usa.org Water, in the presence of an acid catalyst, can also act as a nucleophile. frontiersin.orgnih.gov

Sulfur-Centered Nucleophiles: Thiols readily open both activated and non-activated aziridines with high chemical yields and regioselectivity. clockss.org Thiophenol, for instance, is known to attack the less substituted carbon of the aziridine ring. nih.gov

The following table provides examples of different nucleophiles used in the ring-opening of aziridines.

| Nucleophile Type | Specific Example | Product Type | Reference |

| Carbon | Enolates | γ-Amino carbonyls | nih.gov |

| Nitrogen | Amines | Vicinal diamines | rsc.org |

| Oxygen | Alkoxides | β-Amino ethers | arkat-usa.org |

| Sulfur | Thiols | β-Amino sulfides | clockss.org |

Various catalytic systems have been developed to control the regioselectivity and stereochemistry of aziridine ring-opening reactions.

Lewis Acid Catalysis: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective catalysts for promoting the ring-opening of aziridines with nucleophiles. clockss.orgnih.gov They activate the aziridine by coordinating to the nitrogen atom, making the ring carbons more electrophilic. clockss.org In some cases, the choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. nih.gov

Transition Metal Catalysis: Transition metals have been extensively used to catalyze the ring-opening of aziridines. mdpi.com Palladium, nickel, and rhodium complexes have been employed in various cross-coupling reactions. mdpi.com For example, copper(I) catalysts have been used for the borylative ring-opening of certain N-protected aziridines. nih.govmdpi.com These catalytic systems often proceed through different mechanisms, such as oxidative addition to form azametallacyclobutane intermediates. nih.govmdpi.com

Organocatalysis: Organocatalysts have emerged as a metal-free alternative for promoting aziridine ring-opening. acs.orgrsc.orgrsc.orgutwente.nlacs.org Chiral phosphoric acids, for instance, can catalyze the enantioselective Friedel-Crafts alkylation of indoles with activated aziridines. acs.org N-Heterocyclic carbenes (NHCs) and superbases like t-Bu-P₄ have been utilized in the ring-opening polymerization of N-sulfonyl aziridines. acs.orgrsc.orgutwente.nlacs.org

Ring-Expansion and Annulation Reactions

Beyond simple ring-opening, aziridines can participate in more complex transformations like cycloaddition reactions, leading to the formation of larger heterocyclic systems.

Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions. nih.govrsc.org This transformation typically involves the cleavage of the C-C bond of the aziridine ring, which can be induced thermally or photochemically. The resulting azomethine ylide can then react with various dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govrsc.org

Recent advancements have utilized visible-light photocatalysis to generate azomethine ylides from aziridines under mild conditions. nih.govrsc.org This method allows for rapid and atom-economical access to a diverse range of pyrrolidine (B122466) derivatives. nih.govrsc.org The reaction proceeds through the formation of an aziridine radical cation, which undergoes ring-opening to an azomethine ylide that subsequently participates in the cycloaddition. nih.gov

Furthermore, Lewis acid-mediated [3+2] cycloadditions of N-sulfonylated aziridines with alkenes provide an efficient route to 1-azaspiro[4.n]alkanes. researchgate.net In these reactions, the aziridine acts as a masked zwitterionic 1,3-dipole, generated through C-N bond cleavage. researchgate.net

Other Multicomponent and Tandem Processes Involving Aziridine Ring Expansion

While specific multicomponent or tandem reactions involving the ring expansion of this compound have not been documented, the broader class of N-alkyl aziridines is known to participate in such transformations. These reactions are valued for their efficiency in constructing complex molecular architectures from simple precursors in a single operation.

For instance, transition metal-catalyzed reactions are a common strategy for achieving aziridine ring expansion. A plausible tandem process for an N-alkyl aziridine could involve an initial ring-opening event triggered by a catalyst, followed by an intramolecular cyclization with a tethered functional group or an intermolecular reaction with another component. Gold-catalyzed tandem reactions, for example, have been employed to convert aziridines and propargyl alcohols into morpholine (B109124) derivatives. acs.org In such a process, the gold catalyst could activate the propargyl alcohol and the aziridine, leading to a nucleophilic attack of the alcohol on the aziridine ring, followed by cyclization.

Palladium catalysis has also been utilized in the synthesis of seven-membered heterocycles like 1,4-benzoxazepines through a domino reaction involving N-tosylaziridines, 2-iodophenol, and isocyanides. mdpi.com While this compound is a non-activated aziridine, similar catalytic systems could potentially be adapted for its ring expansion in the presence of suitable reaction partners. The methoxymethyl group at the C-2 position would likely influence the regioselectivity of the initial ring-opening step.

A representative multicomponent reaction involving N-butyl aziridines is the BOROX-catalyzed synthesis of trans-aziridines from an amine, an aldehyde, and a diazo compound. msu.edu Although this is an aziridination reaction rather than a ring expansion, it demonstrates the participation of N-butyl substituted nitrogen heterocycles in complex, catalyzed processes.

The following table summarizes representative tandem and multicomponent reactions involving aziridines, which could serve as a basis for exploring the reactivity of this compound.

| Reaction Type | Catalyst/Reagent | Reactants | Product Type |

| Tandem Ring-Opening/Cycloisomerization | Gold(I) | Aziridines, Propargyl Alcohols | Morpholine Derivatives acs.org |

| Domino Reaction | Palladium | N-Tosylaziridines, 2-Iodophenol, Isocyanides | 1,4-Benzoxazepine Derivatives mdpi.com |

| Multicomponent Aziridination | BOROX Catalysts | Amines, Aldehydes, Diazo Compounds | trans-Aziridines msu.edu |

Electrophilic and Radical Reactivity

The reactivity of the aziridine ring in this compound, a non-activated aziridine due to the electron-donating nature of the butyl group, is expected to be significantly enhanced through electrophilic activation. nih.govsemanticscholar.org This activation typically involves the formation of a more reactive aziridinium ion.

Electrophilic Activation: The nitrogen atom of the aziridine ring can be targeted by various electrophiles. nih.gov Alkylating agents, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), can react with the nitrogen to form a stable aziridinium ion. nih.govsemanticscholar.org This positively charged intermediate is then susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of the nucleophilic attack on the aziridinium ion derived from this compound would be influenced by the steric and electronic effects of the butyl and methoxymethyl substituents. Lewis acids can also coordinate to the nitrogen atom, polarizing the C-N bonds and facilitating ring-opening. nih.gov

Radical Activation: The generation of radical species from aziridines offers alternative pathways for their transformation. For N-alkyl aziridines, oxidation can lead to the formation of an aziridine radical cation. msu.edu Studies on phenyl-substituted aziridines with N-alkyl groups have shown that oxidation can result in spontaneous ring-opening to yield azomethine ylide radical cations. msu.edu Photocatalysis provides a modern approach to initiate radical reactions of aziridines under mild conditions. Visible-light photoredox catalysis can be used to generate an aziridine radical cation, which then undergoes ring-opening to form an azomethine ylide. nih.gov This reactive intermediate can then participate in cycloaddition reactions. nih.gov

The table below outlines the primary modes of activation for aziridine transformations.

| Activation Mode | Initiator | Intermediate | Subsequent Reaction |

| Electrophilic | Alkylating Agents, Lewis Acids | Aziridinium Ion | Nucleophilic Ring-Opening nih.govsemanticscholar.org |

| Radical | Chemical Oxidants, Photocatalysts | Aziridine Radical Cation, Azomethine Ylide | Ring-Opening, Cycloaddition msu.edunih.gov |

The functional group compatibility in reactions involving this compound would be highly dependent on the specific reaction conditions and the nature of the reactive intermediates generated.

In the context of electrophilic activation , the formation of a highly reactive aziridinium ion means that the reaction medium must be carefully chosen to avoid undesired reactions with the solvent or counterions. semanticscholar.org The subsequent nucleophilic ring-opening can introduce a variety of functional groups. For example, the use of azide (B81097) nucleophiles would lead to the formation of vicinal amino azides, which are precursors to 1,2-diamines. Acetate can act as a nucleophile to introduce a protected amino alcohol moiety. semanticscholar.org

For radical-mediated transformations , the compatibility with different functional groups can be quite broad. For instance, photocatalytic methods for aziridine transformations have been shown to tolerate a range of functional groups. nih.gov Following the initial transformation of the aziridine ring, the introduced functional groups can undergo further reactions. For example, a ring-opened product containing a hydroxyl group could be further oxidized or used in esterification or etherification reactions. A newly introduced amino group could be acylated or alkylated.

The methoxymethyl ether group in this compound is generally stable under neutral and basic conditions but can be sensitive to strong acids. This would need to be considered when choosing catalysts and reagents for its transformations.

Utility of 1 Butyl 2 Methoxymethyl Aziridine As a Chiral Building Block in Advanced Organic Synthesis

Stereocontrolled Construction of Complex Amine Derivatives and β-Functionalized Alkylamines

Aziridines, as strained three-membered rings, are valuable precursors for the synthesis of various amine derivatives through nucleophilic ring-opening reactions. nih.govresearchgate.net The reaction of 1-alkyl-2-substituted aziridines with a range of nucleophiles can lead to the formation of β-functionalized alkylamines. In the case of 1-Butyl-2-(methoxymethyl)aziridine, the ring-opening would be expected to proceed with high regioselectivity, with the nucleophile attacking the less substituted carbon of the aziridine (B145994) ring.

The stereochemistry of the starting chiral aziridine is typically transferred to the product, allowing for the stereocontrolled synthesis of complex amines. For instance, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been shown to be an effective method for producing 2-amino ethers. nih.gov While not directly involving this compound, this demonstrates the principle of using substituted aziridines to create functionalized amine products. The reaction of 1-alkyl-2-(bromomethyl)aziridines with various heteroatom-centered nucleophiles also highlights the potential for creating diverse β-substituted amines from functionalized aziridines.

A hypothetical reaction scheme for the utility of (R)- or (S)-1-Butyl-2-(methoxymethyl)aziridine in the synthesis of β-functionalized alkylamines is presented below. The nucleophilic attack would lead to a chiral product with a defined stereocenter.

| Nucleophile (Nu-) | Product: β-Functionalized Alkylamine |

| R₂NH (Amine) | 1-Butylamino-3-(methoxymethyl)-1-(dialkylamino)propane |

| ROH (Alcohol) | 1-Butylamino-3-(methoxymethyl)-1-alkoxypropane |

| RSH (Thiol) | 1-Butylamino-3-(methoxymethyl)-1-(alkylthio)propane |

| R-MgBr (Grignard) | 1-Butylamino-3-(methoxymethyl)-1-alkylpropane |

Access to Diverse Nitrogen-Containing Heterocyclic Frameworks

The ring-strain inherent in aziridines makes them suitable substrates for ring-opening and subsequent cyclization reactions to form larger, more complex nitrogen-containing heterocyclic frameworks. ontosight.ai The transformation of aziridines into other heterocyclic systems is a powerful strategy in organic synthesis. bldpharm.com

For this compound, the methoxymethyl group could potentially participate in intramolecular cyclization reactions after the initial ring-opening. For example, a nucleophilic attack on the aziridine ring, followed by activation and displacement of the methoxy (B1213986) group, could lead to the formation of substituted piperidines, pyrrolidines, or other nitrogenous heterocycles, depending on the nature of the nucleophile and the reaction conditions.

The general synthetic utility of aziridines for accessing diverse heterocyclic structures is well-documented. For example, the opening of an aziridine ring followed by cycloaddition can provide entry into a variety of 4- to 11-membered heterocyclic compounds. While specific examples utilizing this compound are not prevalent in the literature, its structure suggests potential for such transformations.

Strategic Incorporation in Synthetic Sequences for Architecturally Complex Molecules

The incorporation of specific substituents on the aziridine ring plays a crucial role in directing the stereochemical outcome of its reactions and in the generation of complex molecular scaffolds.

The N-butyl group in this compound is a simple alkyl substituent that is generally electronically neutral. Its primary role would be to influence the steric environment around the nitrogen atom and the adjacent stereocenter. This steric bulk can play a part in controlling the approach of reagents in subsequent transformations, thereby influencing the diastereoselectivity of reactions at other sites in the molecule.

The 2-(methoxymethyl) group is a more functionally significant substituent. The ether oxygen can act as a Lewis basic site, potentially coordinating to metal catalysts or directing reagents to a specific face of the molecule. This directing effect can be a powerful tool for achieving high levels of stereocontrol in reactions involving the aziridine or adjacent functional groups. Furthermore, the methoxymethyl group can be chemically manipulated. The ether linkage could be cleaved under acidic conditions to reveal a primary alcohol, which could then be used as a handle for further synthetic transformations, such as oxidation, esterification, or conversion to a leaving group for intramolecular cyclization reactions.

The stereocontrol exerted by substituents in aziridine chemistry is a well-established principle. For instance, the use of a chiral quinazolinone group on the aziridine nitrogen has been shown to be highly effective in directing the stereochemical course of ring-opening reactions. le.ac.uk While the butyl and methoxymethyl groups are simpler, they would still exert stereochemical influence based on their size and potential for chelation.

Theoretical and Computational Analyses of 1 Butyl 2 Methoxymethyl Aziridine Reactivity and Selectivity

Density Functional Theory (DFT) Studies on Aziridine (B145994) Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanisms of reactions involving aziridines. researchgate.net DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the electronic structure of reactants, transition states, and products. These studies are crucial for understanding the step-by-step processes of aziridine transformations, such as nucleophilic ring-opening, cycloadditions, and rearrangements. nih.govnih.gov

For a molecule like 1-Butyl-2-(methoxymethyl)aziridine, DFT studies would typically investigate the mechanism of its ring-opening reactions with various nucleophiles. The calculations would aim to determine whether the reaction proceeds through a concerted or a stepwise mechanism. In a concerted mechanism, the bond-breaking and bond-making events occur simultaneously, whereas a stepwise mechanism involves the formation of an intermediate. The nature of the substituents on the aziridine ring and the attacking nucleophile significantly influences the preferred mechanistic pathway.

A common reaction of aziridines is their cycloaddition with carbon dioxide to form oxazolidinones. DFT studies on similar reactions have shown that the process typically initiates with the coordination of CO2 to the nitrogen atom of the aziridine, followed by a nucleophilic attack of a CO2 oxygen atom on one of the ring carbons. researchgate.net For this compound, DFT could be employed to model this reaction, providing valuable information on the activation barriers and the thermodynamics of the process.

Elucidation of Transition States and Energy Profiles in Aziridine Transformations

A key aspect of computational studies on reaction mechanisms is the identification and characterization of transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. DFT calculations can accurately predict the geometry and energy of transition states, providing a quantitative measure of the activation energy of a reaction. rsc.org

For the ring-opening of this compound, there are two potential sites for nucleophilic attack: the C2 carbon (substituted with the methoxymethyl group) and the C3 carbon (unsubstituted). DFT calculations would be used to locate the transition states for both possible pathways. The calculated activation energies for each path would then allow for a prediction of which site is more likely to be attacked.

The complete energy profile for the reaction can be mapped out by calculating the energies of the reactants, transition states, intermediates (if any), and products. This profile provides a comprehensive picture of the reaction's feasibility and kinetics. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the reactants and products on the potential energy surface. rsc.org

Prediction of Regio- and Stereoselectivity in Aziridine Ring-Opening and Other Reactions

Regio- and stereoselectivity are crucial considerations in the synthetic application of aziridines. koreascience.kr Computational methods, particularly DFT, have proven to be highly effective in predicting the regiochemical and stereochemical outcomes of aziridine reactions. nih.gov

In the case of this compound, the primary question of regioselectivity in ring-opening reactions is whether a nucleophile will attack the substituted C2 carbon or the unsubstituted C3 carbon. This is influenced by a combination of steric and electronic factors. The bulky butyl group on the nitrogen and the methoxymethyl group on the carbon will create steric hindrance, potentially directing the nucleophile to the less hindered C3 position. Conversely, electronic effects of the substituents can also play a significant role in determining the site of attack.

DFT calculations can quantify these effects by modeling the transition states for both possible attacks. A comparison of the activation energies for the two pathways provides a prediction of the major regioisomer. Such predictive power is invaluable for designing synthetic routes that yield the desired product with high selectivity.

Stereoselectivity is another important aspect, particularly when chiral aziridines are used. Ring-opening reactions of aziridines often proceed with a specific stereochemical outcome, such as inversion or retention of configuration at the reacting carbon center. DFT can be used to model the stereochemical course of the reaction by analyzing the three-dimensional structures of the transition states.

Electronic and Steric Effects of Substituents (Butyl, Methoxymethyl) on Aziridine Ring Strain and Reactivity

The substituents on the aziridine ring have a profound impact on its stability and reactivity. The N-butyl group and the C-methoxymethyl group in this compound influence the molecule's properties through a combination of electronic and steric effects.

Electronic Effects: The butyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This can affect the nucleophilicity of the nitrogen and its ability to activate the ring towards certain reactions. The methoxymethyl group at C2 has both inductive and potential coordinating effects. The ether oxygen can influence the electron distribution in the ring and may also interact with Lewis acidic reagents or catalysts.

Steric Effects: The butyl group is sterically demanding and can influence the approach of reagents to the nitrogen atom and the adjacent ring carbons. Similarly, the methoxymethyl group at C2 contributes to the steric bulk around that carbon, potentially hindering nucleophilic attack at that position. This steric hindrance is a major factor in controlling the regioselectivity of ring-opening reactions.

Computational studies on other substituted aziridines have shown that the nature of the N-substituent can significantly affect the N-inversion barrier. For N-alkyl substituted aziridines, the inversion barriers are generally higher than for N-acyl or N-sulfonyl substituted aziridines. The butyl group in this compound would be expected to contribute to a relatively high N-inversion barrier.

The following table summarizes the expected influence of the substituents on the properties of this compound, based on general principles from studies on other aziridines.

| Property | Effect of N-Butyl Group | Effect of C-Methoxymethyl Group | Combined Effect on Reactivity |

| Ring Strain | Minimal electronic effect on ring strain. Steric interactions may slightly increase strain. | Inductive effect may slightly alter bond lengths and angles. Steric bulk can increase localized strain. | Overall ring strain is a key driving force for ring-opening reactions. |

| N-Inversion Barrier | Increases the barrier to nitrogen inversion due to its steric bulk. | Has a smaller, indirect effect on the N-inversion barrier. | Higher inversion barrier compared to N-H or N-acyl aziridines. |

| Regioselectivity of Ring-Opening | Steric hindrance favors nucleophilic attack at the C3 position. | Steric hindrance at C2 favors attack at C3. Electronic effects might slightly favor attack at C2 depending on the reaction conditions. | Attack at the less substituted C3 carbon is generally favored. |

| Reactivity towards Electrophiles | Electron-donating nature increases the basicity of the nitrogen, enhancing reactivity with electrophiles. | The ether oxygen can act as a Lewis basic site, coordinating to electrophiles. | The nitrogen atom is the primary site of electrophilic attack. |

| Reactivity towards Nucleophiles | Steric bulk around the nitrogen can hinder the approach of nucleophiles. | Steric and electronic effects at C2 influence the rate and regioselectivity of nucleophilic attack. | Reactivity is a balance between ring strain and the steric/electronic properties of the substituents. |

Concluding Remarks and Future Research Outlook for 1 Butyl 2 Methoxymethyl Aziridine Chemistry

Current Achievements and Remaining Challenges in Aziridine (B145994) Chemistry

The field of aziridine chemistry has witnessed significant progress, with the development of numerous methods for their synthesis and functionalization. illinois.edunih.gov Key achievements include the establishment of reliable synthetic protocols, such as the Wenker synthesis from amino alcohols and various aziridination reactions of alkenes. nih.gov The asymmetric synthesis of aziridines has also been a major focus, leading to the development of catalytic enantioselective methods that provide access to chiral aziridines with high optical purity. chemrxiv.orgjchemlett.comjchemlett.comnitech.ac.jp These chiral building blocks are of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnitech.ac.jp

The reactivity of aziridines has been extensively explored, with nucleophilic ring-opening being the most common transformation. wikipedia.orgresearchgate.netnih.gov This reaction, driven by the release of ring strain, allows for the introduction of a wide range of substituents and the formation of valuable acyclic amine derivatives. nih.govnih.gov

Despite these successes, several challenges remain in aziridine chemistry. The synthesis of specific substitution patterns on the aziridine ring can still be problematic. For a compound like 1-Butyl-2-(methoxymethyl)aziridine, achieving high stereoselectivity in the creation of the two chiral centers can be a significant hurdle. While general methods for the synthesis of N-alkyl and 2-substituted aziridines exist, optimizing these for a specific target with desired stereochemistry often requires considerable empirical investigation.

Another challenge lies in controlling the regioselectivity of ring-opening reactions, especially for unsymmetrically substituted aziridines. researchgate.net The site of nucleophilic attack is influenced by steric and electronic factors of the substituents on the ring, and predicting and controlling this outcome is not always straightforward. For this compound, the presence of substituents at both the nitrogen and a carbon atom presents a complex scenario for regioselective transformations.

Emerging Directions for Synthetic Innovation and Methodologies

Future research in the synthesis of this compound and related compounds is likely to focus on the development of more efficient and selective catalytic methods. The use of earth-abundant and non-toxic metal catalysts for aziridination reactions is a growing area of interest, aiming to replace more traditional and often more hazardous reagents. nih.gov

Furthermore, the development of organocatalytic methods for asymmetric aziridination continues to be a vibrant field of research. nitech.ac.jp These metal-free approaches offer a sustainable alternative and can provide access to enantiomerically enriched aziridines with high selectivity. The application of such methods to the synthesis of this compound could provide a more direct and environmentally benign route to this chiral building block.

Innovations in the activation of the aziridine ring are also expected to play a crucial role. While acid-activated ring-opening is a well-established method, the development of milder activation strategies that are compatible with a wider range of functional groups is highly desirable. This could involve the use of novel Lewis acids or organocatalysts to promote ring-opening under more controlled conditions. nih.govosti.gov

Potential for New Transformative Reactions and Advanced Synthetic Applications

The synthetic potential of this compound lies in its ability to serve as a precursor to a variety of complex nitrogen-containing molecules. The combination of a chiral backbone and multiple functional groups makes it an attractive starting material for the synthesis of amino alcohols, diamines, and other valuable intermediates.

One promising area for future research is the exploration of cascade reactions involving the ring-opening of this compound. By carefully designing the reaction conditions and choosing appropriate nucleophiles, it may be possible to trigger a sequence of transformations in a single pot, leading to the rapid construction of molecular complexity.

The development of novel ring-expansion reactions of aziridines is another exciting avenue. These transformations could provide access to larger heterocyclic systems, such as piperidines and azepanes, which are common motifs in many natural products and pharmaceuticals. The specific substitution pattern of this compound could be exploited to control the stereochemical outcome of such rearrangements.

The table below summarizes some potential research directions and their significance for the chemistry of this compound.

| Research Direction | Significance |

| Catalytic Asymmetric Synthesis | Development of efficient and stereoselective routes to enantiopure this compound. |

| Regioselective Ring-Opening | Gaining precise control over the site of nucleophilic attack to access specific isomers of functionalized amines. |

| Cascade Reactions | Enabling the rapid synthesis of complex molecules from a simple aziridine precursor in a single operation. |

| Ring-Expansion Methodologies | Providing access to larger and more complex heterocyclic scaffolds with defined stereochemistry. |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Butyl-2-(methoxymethyl)aziridine?

The compound can be synthesized via nucleophilic substitution of 1-alkyl-2-(bromomethyl)aziridines with sodium methoxide. For example, treatment of 1-butyl-2-(bromomethyl)aziridine with 1.2–3 equivalents of sodium methoxide in methanol at room temperature or under reflux for 1–2 hours yields this compound efficiently. This method avoids prolonged reaction times (e.g., 2 days for tosyloxymethyl derivatives) and provides high regioselectivity .

Q. How is the structural configuration of this compound confirmed experimentally?

X-ray crystallography and 2D NMR techniques (e.g., C–H COSY, COLOC) are critical. X-ray analysis resolves the three-membered ring geometry and substituent spatial arrangement, while 2D NMR assigns chemical shifts for , , and nuclei, confirming the relative configuration of the aziridine ring and methoxymethyl group .

Q. What factors influence the stability of this compound in solution?

Stability depends on solvent polarity, pH, and interactions with host molecules like cyclodextrins. For instance, NMR studies show that inclusion complexes with β-cyclodextrin enhance stability in aqueous media by encapsulating the aziridine ring, reducing hydrolysis or ring-opening reactions .

Q. How does the aziridine ring react with common electrophiles?

The strained aziridine ring undergoes regioselective ring-opening with electrophiles. For example, HBr opens unsubstituted carbons to yield β-aminoalkyl bromides, while benzyl bromide attacks substituted carbons. This behavior is consistent with SN2 mechanisms, as demonstrated in analogous 2-(cyanomethyl)aziridine systems .

Advanced Research Questions

Q. How can regioselectivity in aziridine ring-opening reactions be controlled?

Regioselectivity is governed by electronic and steric factors. Computational studies (DFT) reveal that nucleophilic attack at the less-substituted carbon is favored due to lower transition-state energy. Experimental validation using deuterated substrates and Hammett plots confirms electronic effects (e.g., para-substituents on arylaziridines) modulate selectivity .

Q. What catalytic strategies enable functionalization of this compound?

Palladium catalysis enables regioselective borylation via oxidative addition to the aziridine ring. The PdL intermediate facilitates boron insertion at the less-substituted carbon, yielding β-aminoalkylboronates. Mechanistic studies (DFT, MC-AFIR) highlight the role of catalyst-substrate interactions and proton-transfer steps .

Q. How do reaction conditions affect CO2_22 coupling with aziridines?

Optimized conditions (1.5 mol/L aziridine in THF, 1.2 MPa CO, 125°C) achieve 86% yield of oxazolidin-2-ones. Higher CO pressures dilute aziridine, reducing efficiency. Catalytic cycles involve aziridine activation via hydrogen-bond networks, with selectivity driven by intramolecular nucleophilic attack of CO-derived intermediates .

Q. What computational methods predict aziridine reactivity and thermochemistry?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts atomization energies, ionization potentials, and reaction pathways. Benchmarking against experimental data (e.g., vibrational spectra, kinetic parameters) validates these models for aziridine systems .

Q. How can nitrogen transfer reactions expand the utility of aziridines?

Electrochemical aziridination of alkenes and transition metal-mediated allylation/arylation enable diverse functionalization. For example, unprotected aziridines react with Grignard reagents via Ni catalysis to form β-amino alcohols. Stereoselective transformations of aziridine-derived enamines also yield heterocyclic scaffolds .

Q. What role do solvent and concentration play in aziridine reactivity?

In CO coupling, solvent polarity and aziridine concentration critically influence reaction rates. THF optimizes solubility and minimizes side reactions, while concentrations >1.5 mol/L reduce volumetric expansion effects, maintaining catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.